(2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-6-bromo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-({[1,1’-biphenyl]-4-yl}imino)-6-bromo-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a biphenyl group, and a carboxamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-({[1,1’-biphenyl]-4-yl}imino)-6-bromo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the chromene core, followed by the introduction of the bromine atom at the 6-position. The biphenyl group is then attached through an imine formation reaction, and finally, the carboxamide group is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-({[1,1’-biphenyl]-4-yl}imino)-6-bromo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imine group to an amine.
Substitution: The bromine atom at the 6-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-2-({[1,1’-biphenyl]-4-yl}imino)-6-bromo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the chromene core could interact with aromatic residues. The carboxamide group may form hydrogen bonds with polar residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-({[1,1’-biphenyl]-4-yl}imino)-6-chloro-2H-chromene-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
(2Z)-2-({[1,1’-biphenyl]-4-yl}imino)-6-fluoro-2H-chromene-3-carboxamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2Z)-2-({[1,1’-biphenyl]-4-yl}imino)-6-bromo-2H-chromene-3-carboxamide may confer unique reactivity and binding properties compared to its chloro and fluoro analogs. Bromine’s larger atomic radius and different electronic properties can influence the compound’s behavior in chemical reactions and biological interactions.
Properties
IUPAC Name |
6-bromo-2-(4-phenylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O2/c23-17-8-11-20-16(12-17)13-19(21(24)26)22(27-20)25-18-9-6-15(7-10-18)14-4-2-1-3-5-14/h1-13H,(H2,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMQQDKRMHOSEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=C3C(=CC4=C(O3)C=CC(=C4)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.